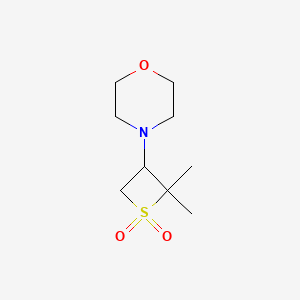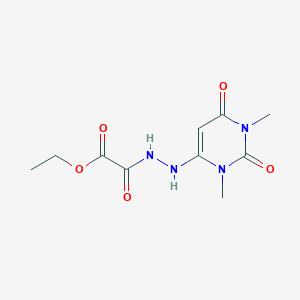
Actinomycin D, 2A-D-leucine-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Actinomycin D, 2A-D-leucine- is a potent antibiotic and antineoplastic agent derived from the bacterium Streptomyces parvulus. It is known for its ability to bind to DNA and inhibit RNA synthesis, making it a valuable tool in both research and clinical settings .
準備方法
Synthetic Routes and Reaction Conditions: Actinomycin D, 2A-D-leucine- is typically isolated from the fermentation broth of Streptomyces parvulus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods: Industrial production of Actinomycin D, 2A-D-leucine- follows a similar fermentation process but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, is crucial to maximize yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
化学反応の分析
Types of Reactions: Actinomycin D, 2A-D-leucine- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines and thiols, are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
科学的研究の応用
Actinomycin D, 2A-D-leucine- has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study DNA-binding properties and interactions.
Biology: Employed in cell cycle studies to arrest cell division and induce apoptosis.
Medicine: Utilized in cancer research and treatment, particularly for pediatric cancers such as Wilms’ tumor and rhabdomyosarcoma.
Industry: Applied in the development of new antibiotics and antineoplastic agents.
作用機序
Actinomycin D, 2A-D-leucine- exerts its effects by binding to the DNA double helix, specifically at the guanine-cytosine base pairs. This binding inhibits RNA polymerase, preventing the synthesis of messenger RNA (mRNA) and, consequently, protein synthesis. The compound also stabilizes cleavable complexes of topoisomerases I and II with DNA, further disrupting cellular processes .
類似化合物との比較
- Actinomycin X2
- Mojavensin A
- Cyclic (leucine-leucine) dipeptide
Comparison: Actinomycin D, 2A-D-leucine- is unique in its strong DNA-binding affinity and ability to inhibit RNA synthesis. While similar compounds like Actinomycin X2 and Mojavensin A also exhibit antimicrobial and antineoplastic properties, Actinomycin D, 2A-D-leucine- is particularly effective in treating certain pediatric cancers and has a well-documented mechanism of action .
特性
CAS番号 |
19864-70-1 |
|---|---|
分子式 |
C63H88N12O16 |
分子量 |
1269.4 g/mol |
IUPAC名 |
2-amino-4,6-dimethyl-3-oxo-1-N-[7,11,14-trimethyl-3-(2-methylpropyl)-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C63H88N12O16/c1-28(2)25-37-58(83)74-23-17-19-38(74)59(84)70(13)26-40(76)72(15)49(30(5)6)62(87)89-34(11)45(56(81)65-37)69-55(80)42-43(64)51(78)33(10)53-48(42)66-47-36(22-21-32(9)52(47)91-53)54(79)68-46-35(12)90-63(88)50(31(7)8)73(16)41(77)27-71(14)60(85)39-20-18-24-75(39)61(86)44(29(3)4)67-57(46)82/h21-22,28-31,34-35,37-39,44-46,49-50H,17-20,23-27,64H2,1-16H3,(H,65,81)(H,67,82)(H,68,79)(H,69,80) |
InChIキー |
CKFXYIRFWMZDNE-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)CC(C)C)C)C)C(C)C)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)

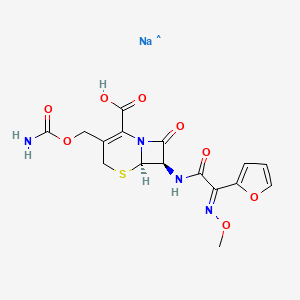

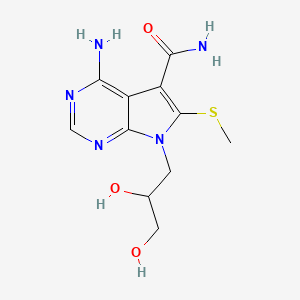

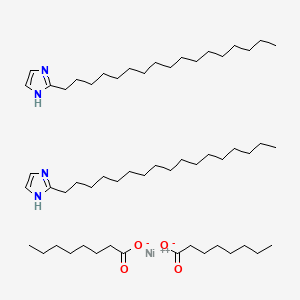

![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
